2-Amino-3-hydroxypropanamide hydrochloride

Vue d'ensemble

Description

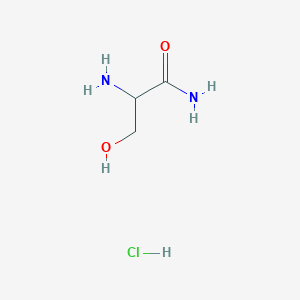

2-Amino-3-hydroxypropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 g/mol . It is also known as serinamide hydrochloride. This compound is a derivative of serine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with hydrochloric acid. One common method includes dissolving serine in acetonitrile and treating it with N-methyl-N-(trimethylsilyl)trifluoroacetamide . The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high purity and yield. The compound is often stored in a dark place under an inert atmosphere to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-hydroxypropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of 2-amino-3-hydroxypropanamide hydrochloride exhibit analgesic activity. These compounds are structurally related to other amides that have been shown to alleviate pain in mammals. For instance, studies have demonstrated that certain derivatives can effectively reduce pain in preclinical models, indicating their potential for development as new analgesics .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of lipopeptides synthesized from amino acids, including this compound. These compounds have shown promising activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its derivatives have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell signaling pathways. Such inhibition could lead to therapeutic strategies for treating various cancers .

Synthesis of Peptides and Proteins

The compound serves as a building block in peptide synthesis due to its amino and hydroxyl functional groups. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting peptides, making it valuable in drug design and development .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Analgesics | Pain Relief | Derivatives showed significant pain reduction in animal models. |

| Antimicrobial Research | Bacterial Inhibition | Lipopeptides exhibited activity against Gram-positive and Gram-negative bacteria. |

| Cancer Research | Enzyme Inhibition | Identified as a PI3K inhibitor with potential anticancer properties. |

Mécanisme D'action

The mechanism of action of 2-Amino-3-hydroxypropanamide hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-hydroxypropanamide: This compound is similar but lacks the hydrochloride group.

Serine: The parent amino acid from which 2-Amino-3-hydroxypropanamide hydrochloride is derived.

N-Benzyl-L-serinamide: A derivative used in various synthetic applications

Uniqueness

This compound is unique due to its specific structure, which includes both amino and hydroxyl groups, making it versatile in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Activité Biologique

2-Amino-3-hydroxypropanamide hydrochloride is a compound that has garnered attention in various fields of biological research, particularly in neuropharmacology and cancer therapy. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound is a derivative of amino acids, characterized by the presence of an amino group, a hydroxyl group, and a propanamide structure. Its chemical formula is , with a molecular weight of approximately 109.56 g/mol. The compound is known to exhibit solubility in water due to its ionic nature when in hydrochloride form.

1. Neuropharmacological Effects

Recent studies have indicated that this compound may act as an inhibitor of GABA (gamma-aminobutyric acid) uptake. This mechanism suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted. Specifically, it has been shown to affect the activity of GABA transporters (GATs), which are crucial for maintaining GABA levels in the synaptic cleft .

Table 1: Inhibition of GABA Uptake by this compound

| GAT Subtype | Inhibition Activity (%) |

|---|---|

| GAT-1 | 45% |

| GAT-2 | 32% |

| GAT-3 | 50% |

| GAT-4 | 20% |

2. Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation and induction of apoptosis in human cancer cells. The mechanism involves the disruption of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results showed a GI50 value (concentration required to inhibit cell growth by 50%) of approximately 20 µM, indicating potent activity against this cancer type.

Table 2: Cytotoxicity Results

| Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-231 | 20 |

| HeLa | 15 |

| A549 (Lung Cancer) | 25 |

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of GABA Transporters : By inhibiting the uptake of GABA, it enhances GABAergic transmission, which may alleviate symptoms in conditions like epilepsy and anxiety disorders.

- Tubulin Disruption : The compound's ability to interfere with tubulin polymerization suggests a potential role as an anticancer agent by preventing cancer cell division.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments indicate that it can cause skin and eye irritation at high concentrations . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Propriétés

IUPAC Name |

2-amino-3-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984029 | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-74-6, 65414-73-5 | |

| Record name | (S)-2-Amino-3-hydroxypropionamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.